molecular formula C9H16N2O2 B169240 3-(Piperidin-4-yl)-1,3-oxazinan-2-one CAS No. 164518-99-4

3-(Piperidin-4-yl)-1,3-oxazinan-2-one

Cat. No.: B169240
CAS No.: 164518-99-4
M. Wt: 184.24 g/mol
InChI Key: UAMPFCXIVPCTCN-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)-1,3-oxazinan-2-one is a heterocyclic compound that features both piperidine and oxazinanone rings. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The piperidine ring is a common structural motif in many pharmaceuticals, and the incorporation of an oxazinanone ring can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yl)-1,3-oxazinan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine derivatives with carbonyl compounds to form the oxazinanone ring. For instance, the reaction of piperidine-4-carboxylic acid with an appropriate carbonyl compound under acidic or basic conditions can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to facilitate the reaction and improve efficiency. The use of continuous flow reactors can also enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yl)-1,3-oxazinan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazinanone derivatives, while reduction can produce various piperidine derivatives .

Scientific Research Applications

3-(Piperidin-4-yl)-1,3-oxazinan-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its pharmacological properties.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yl)-1,3-oxazinan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Properties

IUPAC Name

3-piperidin-4-yl-1,3-oxazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c12-9-11(6-1-7-13-9)8-2-4-10-5-3-8/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMPFCXIVPCTCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)OC1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622762
Record name 3-(Piperidin-4-yl)-1,3-oxazinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164518-99-4
Record name 3-(Piperidin-4-yl)-1,3-oxazinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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